molecular formula C9H7BrClN B11866625 3-(Bromomethyl)-5-chloro-1H-indole

3-(Bromomethyl)-5-chloro-1H-indole

Cat. No.: B11866625
M. Wt: 244.51 g/mol
InChI Key: VHOBCIYBMDPSBO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-chloro-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of bromomethyl and chloro substituents on the indole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-chloro-1H-indole typically involves the bromination of 5-chloroindole followed by a methylation reaction. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to achieve the desired bromomethylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substitution reactions yield various substituted indoles.
  • Oxidation reactions yield aldehydes or carboxylic acids.
  • Reduction reactions yield methylated indoles.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-5-chloro-1H-indole is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also used in the development of fluorescent probes and sensors for detecting various biomolecules .

Medicine: Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the fabrication of organic electronic devices .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-chloro-1H-indole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways. The chloro substituent can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Uniqueness: 3-(Bromomethyl)-5-chloro-1H-indole is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(bromomethyl)-5-chloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOBCIYBMDPSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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